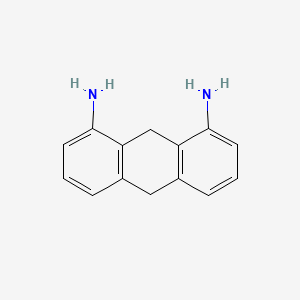![molecular formula C14H22O8 B14310577 4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) CAS No. 110700-66-8](/img/structure/B14310577.png)
4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is a complex organic compound with a unique structure that includes two dioxolanone rings connected by a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane in a 1:2 molar ratio . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)hexane: Similar structure with two epoxy groups instead of dioxolanone rings.
4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: Contains benzonitrile groups instead of dioxolanone rings.
Uniqueness
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is unique due to its dioxolanone rings, which provide distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
110700-66-8 |
|---|---|
Fórmula molecular |
C14H22O8 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
4-[6-[(2-oxo-1,3-dioxolan-4-yl)methoxy]hexoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H22O8/c15-13-19-9-11(21-13)7-17-5-3-1-2-4-6-18-8-12-10-20-14(16)22-12/h11-12H,1-10H2 |
Clave InChI |
MNMBZAAJFUPCJL-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)COCCCCCCOCC2COC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
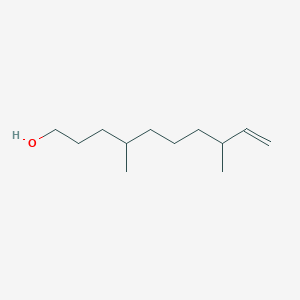
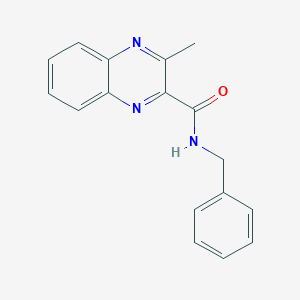
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
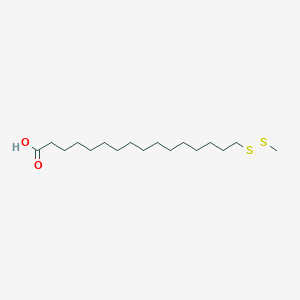
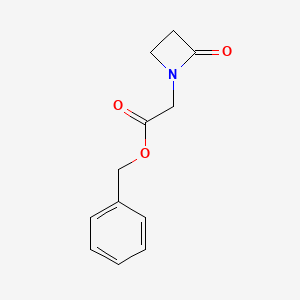

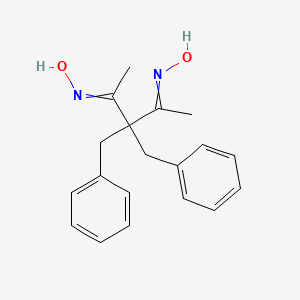
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)

![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
